N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Inotropic Evaluation
A series of compounds, including derivatives similar to N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, were synthesized for their potential as positive inotropic agents. The evaluation was conducted by measuring the left atrium stroke volume in isolated rabbit-heart preparations. Among these compounds, certain derivatives demonstrated significant inotropic activity, comparable to or exceeding that of the standard drug Milrinone. This suggests their potential application in developing treatments for heart conditions requiring enhanced cardiac contractility without the need to delve into drug use and dosage specifics (Li et al., 2008).
Antimicrobial Activity
Another area of application is in the antimicrobial field, where derivatives of 1,2,4-triazolo[1,5-a]quinoxaline, structurally related to the compound , have been studied for their potential. These compounds have been evaluated against various bacterial and fungal strains, revealing notable antimicrobial properties. This indicates a possible avenue for the development of new antimicrobial agents leveraging the unique structural features of these derivatives, steering clear from discussions on side effects (Yurttaş et al., 2020).
Molecular Modeling and Receptor Antagonism
The structural scaffold of 1,2,4-triazolo[4,3-a]quinoxaline derivatives has also been explored in the context of receptor antagonism, particularly targeting the human A3 adenosine receptor. Through synthesis, biological evaluation, and molecular modeling studies, certain derivatives have been identified as potent and selective antagonists. These findings could contribute to the design of new therapeutic agents targeting specific receptor pathways, again without touching on aspects related to drug administration or adverse effects (Catarzi et al., 2005).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of compounds bearing the triazoloquinoxaline moiety, akin to this compound, have been subjects of research. These studies not only provide insights into the chemical properties and reactivity of such compounds but also lay the groundwork for their potential applications in various fields of science and technology, excluding the need for details on their pharmaceutical applications (An et al., 2017).
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-32-17-6-4-5-16(13-17)14-24-20(30)15-28-23(31)29-19-8-3-2-7-18(19)25-21(22(29)26-28)27-9-11-33-12-10-27/h2-8,13H,9-12,14-15H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDXFZVBVHDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.